3,4-Dichlorobenzoyl isothiocyanate chemical properties
3,4-Dichlorobenzoyl isothiocyanate chemical properties
An In-Depth Technical Guide to 3,4-Dichlorobenzoyl Isothiocyanate: Synthesis, Properties, and Applications
Introduction
3,4-Dichlorobenzoyl isothiocyanate is a highly reactive acyl isothiocyanate, a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) attached to a carbonyl moiety. This dual functionality imparts a unique and versatile reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The presence of the 3,4-dichlorinated phenyl ring further modulates its electronic properties and provides a scaffold frequently explored in the development of new therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and core reactivity of 3,4-Dichlorobenzoyl isothiocyanate, with a focus on its practical application for researchers in drug discovery and chemical synthesis.
Chemical and Physical Properties
While specific experimental data for 3,4-Dichlorobenzoyl isothiocyanate is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Value / Description |
| IUPAC Name | 3,4-Dichlorobenzoyl isothiocyanate |
| Molecular Formula | C₈H₃Cl₂NOS |
| Molecular Weight | 232.09 g/mol |
| CAS Number | Not explicitly assigned; synthesized in situ. |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid, characteristic of many acyl isothiocyanates.[1] |
| Solubility | Expected to be soluble in anhydrous aprotic organic solvents such as acetone, acetonitrile, dichloromethane, and tetrahydrofuran (THF). |
| Stability | Highly sensitive to moisture and nucleophiles. Hydrolyzes in the presence of water. Should be stored under anhydrous conditions. |
Spectroscopic Characterization
The structural confirmation of 3,4-Dichlorobenzoyl isothiocyanate relies on standard spectroscopic techniques. The expected spectral features are key to verifying its successful synthesis and purity.
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Infrared (IR) Spectroscopy : The IR spectrum is highly characteristic for acyl isothiocyanates. A very strong and sharp absorption band is expected in the region of 1950-2150 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=S group.[1] Another strong band for the carbonyl (C=O) stretch would appear around 1700-1750 cm⁻¹. Additional peaks would correspond to the aromatic C-H and C=C stretching, as well as C-Cl modes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum would show signals in the aromatic region (typically δ 7.5-8.2 ppm) corresponding to the three protons on the dichlorinated phenyl ring. The specific chemical shifts and coupling patterns (splitting) would confirm the 3,4-substitution pattern.
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¹³C NMR : The spectrum would show distinct signals for the eight carbon atoms. The most characteristic signal would be for the isothiocyanate carbon (-N=C =S), which is often broad and appears around δ 130-150 ppm.[1] The carbonyl carbon signal would be observed further downfield (δ 160-170 ppm).
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Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (232.09 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of 3,4-Dichlorobenzoyl Isothiocyanate
The most direct and widely adopted method for synthesizing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate salt.[2] This nucleophilic acyl substitution reaction is efficient and typically proceeds under mild conditions.
Experimental Protocol: Synthesis from 3,4-Dichlorobenzoyl Chloride
This protocol describes the in situ preparation of 3,4-Dichlorobenzoyl isothiocyanate for immediate use in subsequent reactions.
Materials:
-
3,4-Dichlorobenzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN), dried thoroughly under vacuum.
-
Anhydrous acetone or acetonitrile
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend dried potassium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
Addition of Acyl Chloride : To the stirred suspension, add a solution of 3,4-Dichlorobenzoyl chloride (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
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Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a white precipitate (potassium chloride). The reaction is typically complete within 2-4 hours. Gentle refluxing for 30-60 minutes can be employed to ensure completion.[1]
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Isolation (for characterization) : If isolation is required, the precipitated salt (KCl) is removed by filtration under an inert atmosphere. The solvent is then carefully removed from the filtrate under reduced pressure to yield crude 3,4-Dichlorobenzoyl isothiocyanate.
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In Situ Use : For most applications, the resulting pale-yellow solution containing the isothiocyanate is used directly in the next synthetic step without isolation due to its reactivity and moisture sensitivity.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,4-Dichlorobenzoyl isothiocyanate.
Chemical Reactivity and Core Applications
The reactivity of 3,4-Dichlorobenzoyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group. This carbon is highly susceptible to nucleophilic attack.
Nucleophilic Addition: The Gateway to Thioureas
The most prominent reaction of acyl isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives.[3] This reaction is typically fast, high-yielding, and forms the basis of a key strategy in combinatorial chemistry and drug discovery.
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the stable thiourea product.
Experimental Protocol: Synthesis of an N-(3,4-Dichlorobenzoyl)thiourea Derivative
Materials:
-
Solution of 3,4-Dichlorobenzoyl isothiocyanate in anhydrous acetone (prepared as described above).
-
A primary or secondary amine (e.g., aniline, benzylamine, morpholine).
-
Anhydrous acetone.
Procedure:
-
Amine Addition : To the stirred solution of freshly prepared 3,4-Dichlorobenzoyl isothiocyanate (1.0 equivalent) in acetone, add a solution of the desired amine (1.0 equivalent) in acetone dropwise at room temperature.
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Reaction : The reaction is often exothermic and proceeds rapidly. Stir the mixture for an additional 1-2 hours at room temperature to ensure completion.
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Product Isolation : The thiourea product often precipitates from the reaction mixture upon formation or after partial concentration of the solvent. The solid can be collected by filtration.
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Purification : The crude product is washed with cold solvent and can be further purified by recrystallization (e.g., from an ethanol/dichloromethane mixture) to yield the pure N-acylthiourea.[4]
Reaction Mechanism Diagram
Caption: Mechanism for N-acylthiourea formation via nucleophilic addition.
Applications in Drug Discovery
Thiourea derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and their diverse biological activities.[5] By reacting 3,4-Dichlorobenzoyl isothiocyanate with a library of different amines, researchers can rapidly generate a large number of novel compounds for biological screening. These derivatives have been investigated for a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[6]
Safety, Handling, and Storage
Acyl isothiocyanates are hazardous reagents that must be handled with appropriate precautions. The information below is based on general safety data for isothiocyanates.[7][8][9]
-
General Hazards : Acyl isothiocyanates are potent lachrymators (tear-producing agents) and are toxic if inhaled, in contact with skin, or if swallowed. They can cause severe skin burns and eye damage. The compound is also highly moisture-sensitive.[1][8]
-
Personal Protective Equipment (PPE) : Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a risk of splashing, a face shield is recommended.
-
Handling : Use spark-proof tools and ground equipment when transferring. Avoid inhalation of vapors. Prevent contact with skin, eyes, and clothing. Keep away from water and moisture, as it will readily hydrolyze.
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances like water, alcohols, amines, and strong bases.
-
First Aid :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
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Conclusion
3,4-Dichlorobenzoyl isothiocyanate is a powerful and versatile chemical intermediate. Its defining characteristic is the electrophilic isothiocyanate group, which allows for efficient and high-yield coupling with nucleophiles, particularly amines, to generate diverse libraries of N-acylthiourea derivatives. While its high reactivity necessitates careful handling and storage under anhydrous conditions, its utility as a building block for creating complex molecules makes it an indispensable tool for researchers in synthetic chemistry and drug development.
References
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- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Accessed March 14, 2026.
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- ResearchGate. Direct and Facile Synthesis of Acyl Isothiocyanates from Carboxylic Acids Using Trichloroisocyanuric Acid/Triphenylphosphine System | Request PDF.
- MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Mdpi.com. Published September 24, 2021.
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